4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction proceeds through a series of steps including condensation, hydrolysis, and cyclization to yield the final product . The reaction is usually carried out in a tetrahydrofuran solvent medium, which provides good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with various molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with specific enzymes and receptors . This interaction can lead to the modulation of cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-ones: These compounds share a similar quinoline ring structure and have been studied for their biological activities.
Pyrazoloquinolines: Other pyrazoloquinoline derivatives have similar structures and properties.
Uniqueness
4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, phenyl, and trimethyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H27N3O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C26H27N3O2/c1-16-22-23(17-10-12-19(31-4)13-11-17)24-20(14-26(2,3)15-21(24)30)27-25(22)29(28-16)18-8-6-5-7-9-18/h5-13,23,27H,14-15H2,1-4H3 |
InChI Key |
FIJMGPLZXVFCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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